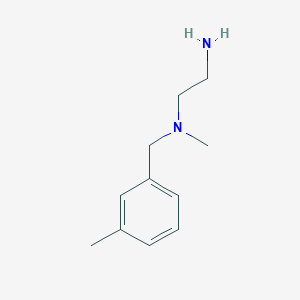![molecular formula C9H12N2O2 B7848130 2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate](/img/structure/B7848130.png)
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate is a chemical compound that features a pyridine ring, a common motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate typically involves the reaction of pyridine-4-carboxaldehyde with methylamine to form the corresponding imine, followed by reduction to yield the final product. The reaction conditions include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as palladium on carbon can enhance the efficiency of the reduction step, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: : The imine group can be reduced to an amine.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: : Electrophilic substitution reactions can be carried out using reagents such as nitric acid or bromine.
Major Products Formed
Oxidation: : Pyridine-N-oxide
Reduction: : Methylamine derivative
Substitution: : Substituted pyridine derivatives
Applications De Recherche Scientifique
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound has potential as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: : It may serve as a precursor for the development of new pharmaceuticals, particularly in the treatment of diseases involving pyridine derivatives.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can bind to various biological targets, influencing pathways related to inflammation, pain, and other physiological processes.
Comparaison Avec Des Composés Similaires
2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate is similar to other pyridine derivatives, such as pyridine-N-oxide and pyridine-4-carboxaldehyde. its unique structure, particularly the presence of the azaniumyl group, sets it apart and may confer distinct biological and chemical properties.
Similar Compounds
Pyridine-N-oxide
Pyridine-4-carboxaldehyde
Methylamine derivatives
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Propriétés
IUPAC Name |
2-[methyl(pyridin-4-ylmethyl)azaniumyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHDOMCGMCEFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CC1=CC=NC=C1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Methylpropyl)amino]-butanoic acid](/img/structure/B7848060.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7848070.png)






![2-[Methyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7848125.png)
![2-[Methyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7848127.png)


